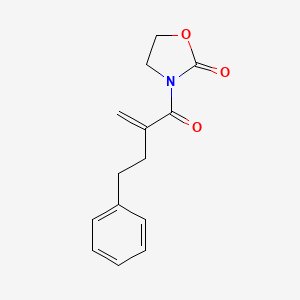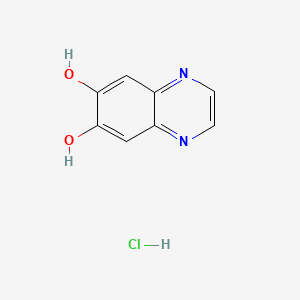
5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one is a heterocyclic compound that contains a pyrimidine ring substituted with a methylidene group at position 5 and a trifluoromethyl group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one can be achieved through several methods. One common approach involves the reaction of 4,4,4-trifluoro-3-oxobutanoate with guanidine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate and a solvent like dichloromethane . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
化学反応の分析
Types of Reactions
5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
科学的研究の応用
5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for specific targets. Molecular docking studies have shown that the compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)pyrimidin-2-yl)methanol
- Trifluoromethyl-substituted pyrimidine derivatives containing urea moiety
- Polysubstituted pyrimidine derivatives containing trifluoromethyl groups
Uniqueness
5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one is unique due to the presence of both a methylidene and a trifluoromethyl group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C6H3F3N2O |
|---|---|
分子量 |
176.10 g/mol |
IUPAC名 |
5-methylidene-4-(trifluoromethyl)pyrimidin-2-one |
InChI |
InChI=1S/C6H3F3N2O/c1-3-2-10-5(12)11-4(3)6(7,8)9/h2H,1H2 |
InChIキー |
YALSPRJOLXBUEF-UHFFFAOYSA-N |
正規SMILES |
C=C1C=NC(=O)N=C1C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4S,5S,6R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12338530.png)
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)





![2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy-](/img/structure/B12338572.png)


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B12338587.png)



